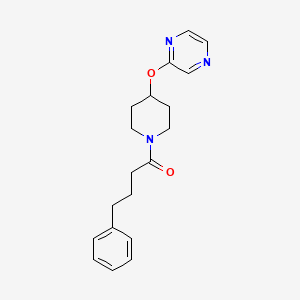

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one

説明

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one is a synthetic small molecule characterized by a butan-1-one backbone linked to a phenyl group and a piperidine ring substituted at the 4-position with a pyrazin-2-yloxy moiety. Its molecular formula is C₁₉H₂₁N₃O₂, with a molecular weight of ~326.4 g/mol (estimated). The pyrazine heterocycle introduces nitrogen-rich aromaticity, which may enhance hydrogen-bonding interactions and metabolic stability compared to phenyl or pyridyl analogs.

特性

IUPAC Name |

4-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)22-13-9-17(10-14-22)24-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUSZNQPZDTJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or through hydrogenation of pyridine derivatives.

Attachment of the Pyrazine Moiety: The pyrazine moiety can be introduced via nucleophilic substitution reactions where a pyrazine derivative reacts with a suitable leaving group on the piperidine ring.

Formation of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

科学的研究の応用

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

作用機序

The mechanism of action of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-aryl-1-(piperidin-1-yl)butan-1-one derivatives. Key comparisons include:

Key Comparisons

Substituent Effects on Physicochemical Properties Pyrazine vs. Pyridine/Phenyl: The pyrazin-2-yloxy group (target compound) introduces two nitrogen atoms, improving hydrogen-bond acceptor capacity compared to pyridyl (E13) or phenyl analogs. This may enhance solubility in polar solvents or binding to polar enzyme active sites . The target compound’s pyrazine is less bulky, favoring better bioavailability .

Synthetic Routes

- The target compound’s synthesis likely involves nucleophilic substitution between piperidin-4-ol and pyrazin-2-yl chloride, followed by coupling to 4-phenylbutan-1-one. Similar methods are used for analogs in E5 (NaBH₄ reductions) and E7 (acetate hydrolysis) .

Pharmacological Implications Receptor Binding: Compound 12 (E4), with a biphenyl group, shows activity at Sigma-2 and NMDA receptors. Enzyme Inhibition: Bulky diphenylmethoxy derivatives (E5, E9) inhibit cytochrome P450 2J2, suggesting the target’s pyrazine could modulate similar pathways with reduced steric interference .

Thermal and Spectral Data

- Analogs like 2r and 2s (E1) exhibit melting points >180°C, indicating high crystallinity. The target compound’s pyrazine may lower melting points due to weaker crystal packing, favoring solubility .

生物活性

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including a phenyl group, a piperidine ring, and a pyrazine moiety, which may influence its interactions with biological targets and its pharmacological properties.

The molecular formula of this compound is , and it has a molecular weight of approximately 325.4048 g/mol. The presence of the pyrazine moiety is crucial as it may enhance the compound's biological activity through specific interactions with cellular targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways through interactions with specific receptors and enzymes. It is hypothesized that the compound may act as a phosphodiesterase inhibitor, thereby influencing levels of cyclic nucleotides like cAMP within cells. This modulation can affect neurotransmitter release, muscle contraction, and other physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Pharmacological Effects

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Analgesic Activity : The compound has been investigated for its analgesic properties, which may be beneficial in pain management.

- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial effects, indicating potential applications in treating infections.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| This compound | Structure | Neuroprotective, Analgesic |

| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Structure | Antidepressant |

| 2-(3-Alkoxy-pyrazol)-pyrimidine derivatives | Structure | DHODH Inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study on Phosphodiesterase Inhibition

A study demonstrated that compounds with structural similarities exhibited significant phosphodiesterase inhibition, leading to increased cAMP levels in neuronal cells. This suggests that this compound may similarly enhance cAMP signaling pathways, contributing to its neuroprotective effects .

Neurodegenerative Disease Models

In vitro models of neurodegeneration have shown that compounds with the piperidine and pyrazine structures can reduce oxidative stress markers and improve cell viability. These findings support further investigation into the therapeutic potential of this compound in conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。